An Investigative Guide to the Chemical and Pharmacological Landscape of 2-(2,4,5-Trimethylphenyl)ethanamine
An Investigative Guide to the Chemical and Pharmacological Landscape of 2-(2,4,5-Trimethylphenyl)ethanamine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Phenethylamine
In the vast and ever-expanding universe of psychoactive compounds and pharmaceutical building blocks, the phenethylamine scaffold stands as a cornerstone of molecular design.[1] From endogenous neurotransmitters to complex therapeutic agents, this structural motif is a testament to the profound impact of subtle molecular modifications on biological activity. This guide ventures into the largely uncharted territory of a specific, yet under-researched, member of this family: 2-(2,4,5-Trimethylphenyl)ethanamine .
A thorough investigation of existing scientific literature reveals a conspicuous absence of dedicated studies on this particular isomer.[2] This presents both a challenge and an opportunity. For the researcher and drug development professional, this guide is structured not as a static repository of established facts, but as an investigative framework. It is a starting point for any scientific inquiry into this compound, synthesizing what is known about its close structural relatives to build a predictive and rational approach to its study. We will proceed by examining its core chemical identity, postulating logical synthetic pathways, and exploring its potential pharmacological properties through the lens of structure-activity relationships (SAR) established for the broader class of phenethylamines.
Molecular Identity and Structural Elucidation
The foundational step in the investigation of any novel compound is the unambiguous definition of its chemical structure.
Core Structure and Isomeric Differentiation
2-(2,4,5-Trimethylphenyl)ethanamine belongs to the phenethylamine class, characterized by a phenyl ring connected to an amino group by a two-carbon chain. Its unique identity arises from the specific substitution pattern of three methyl groups on the phenyl ring at the 2, 4, and 5 positions.
It is crucial to differentiate this compound from its isomers and related analogs, as minor shifts in substituent placement can dramatically alter pharmacological effects:
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3,4,5-Trimethylphenethylamine: An isomer with a different substitution pattern, which has been studied for its behavioral effects in animals.[3]
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2,4,6-Trimethylphenethylamine (Mesitylethanamine): Another isomer where the steric hindrance around the ethylamine chain is significantly different.
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2,4,5-Trimethoxyphenethylamine (2C-O): A well-documented compound where methyl groups are replaced by methoxy groups, leading to known serotonergic activity. The substitution of electron-donating methoxy groups with less polar methyl groups is expected to significantly alter receptor interactions.
The following diagram illustrates the chemical structure of the title compound.
Figure 1: Chemical Structure of 2-(2,4,5-Trimethylphenyl)ethanamine.
Physicochemical Properties (Predicted)
In the absence of experimental data, we can predict certain physicochemical properties based on the compound's structure. These predictions are valuable for planning purification, formulation, and analytical method development.
| Property | Predicted Value/Range | Rationale and Significance |
| Molecular Formula | C₁₁H₁₇N | Confirmed by structural analysis.[2] |
| Molecular Weight | 163.26 g/mol | Calculated from the molecular formula.[3] |
| XlogP | 2.3 | This predicted octanol-water partition coefficient suggests moderate lipophilicity, likely allowing for good membrane permeability, including crossing the blood-brain barrier.[2] |
| pKa (Basic) | ~9.5 - 10.5 | Typical for a primary alkylamine. This value is critical for understanding its ionization state at physiological pH, which influences receptor binding and solubility. |
| Boiling Point | ~230-250 °C | Estimated based on its molecular weight and comparison to isomers. Will be important for purification by distillation. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for simple phenethylamines. |
Proposed Synthetic Pathways
While no specific synthesis for 2-(2,4,5-trimethylphenyl)ethanamine is documented, established methods for analogous phenethylamines provide a reliable blueprint. The choice of pathway often depends on the availability of starting materials and the desired scale of production. A key precursor for many of these routes is 1-(2,4,5-trimethylphenyl)ethanone .[4][5]
Pathway 1: Reduction of a Nitrile Intermediate
This is a classic and high-yielding route to primary amines.
Figure 2: Synthetic workflow via nitrile reduction.
Experimental Rationale:
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Reduction to (2,4,5-Trimethylphenyl)methanol: The starting aldehyde is reduced to the corresponding benzyl alcohol using a mild reducing agent like sodium borohydride. This is a standard, high-yield transformation.
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Halogenation: The benzyl alcohol is converted to a more reactive benzyl halide (bromide or chloride). This step activates the benzylic position for nucleophilic substitution.
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Cyanation: The benzyl halide is treated with a cyanide salt (e.g., NaCN) to form 2-(2,4,5-trimethylphenyl)acetonitrile. This step introduces the second carbon of the ethyl chain and the nitrogen atom in a protected form.
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Nitrile Reduction: The nitrile is then reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This is the final step that yields the target compound.
Pathway 2: Reductive Amination of a Phenylacetaldehyde
This pathway offers a more direct route if the corresponding acetaldehyde is accessible.
Protocol Outline:
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Starting Material: 2,4,5-Trimethylphenylacetaldehyde.
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Reaction: The aldehyde is reacted with a source of ammonia (e.g., ammonium acetate or aqueous ammonia) in the presence of a reducing agent.
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Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often the reagent of choice as it selectively reduces the intermediate imine in the presence of the starting aldehyde.
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Workup: Standard aqueous workup and extraction, followed by purification (distillation or chromatography), would yield the final product.
Analytical Characterization
Unambiguous characterization of the final product is paramount. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Expected Observations | Purpose |
| ¹H NMR | Two singlets in the aromatic region (Ar-H).Three singlets for the three distinct methyl groups (Ar-CH₃).Two triplets for the ethyl chain (-CH₂CH₂-).A broad singlet for the amine protons (-NH₂). | Confirms the proton framework and substitution pattern. |
| ¹³C NMR | Six distinct signals for the aromatic carbons.Three signals for the methyl carbons.Two signals for the ethyl chain carbons. | Confirms the carbon skeleton and number of unique carbon environments. |
| IR Spectroscopy | Two medium-intensity bands ~3300-3400 cm⁻¹ (N-H stretch of primary amine).Bands at ~2850-3000 cm⁻¹ (C-H stretch).Aromatic C=C stretching bands ~1450-1600 cm⁻¹. | Identifies key functional groups, particularly the primary amine. |
| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z = 163.14.A base peak at m/z = 134, corresponding to the loss of the CH₂NH₂ fragment (benzylic cleavage). | Determines the molecular weight and provides fragmentation data confirming the structure. |
| GC-MS | Single peak with the expected mass spectrum. | Assesses purity and provides definitive structural confirmation. |
Postulated Pharmacological Profile: A Structure-Activity Relationship (SAR) Discussion
The primary audience for this guide—researchers in drug development—will be most interested in the potential biological activity of this compound. Lacking direct data, we must turn to an SAR analysis based on its structural features and comparison with known phenethylamines.
The Role of Methyl Substitution
Replacing the methoxy groups of psychedelic phenethylamines (like the 2C series) with methyl groups generally reduces or alters their characteristic 5-HT₂A receptor agonist activity. Methyl groups are less polar and cannot act as hydrogen bond acceptors, a key interaction for many serotonergic ligands.
However, this does not imply a lack of activity. The isomer 3,4,5-trimethylphenethylamine was found to induce rage-like effects in cats, a stark contrast to the effects of its methoxy analog, mescaline.[3] This suggests that trimethyl-substituted phenethylamines can possess significant central nervous system (CNS) activity, potentially through different mechanisms than their methoxy counterparts.
Potential Mechanisms of Action
The 2,4,5-trimethyl substitution pattern might confer affinity for a range of monoamine systems.
Figure 3: Postulated mechanisms of action for a novel phenethylamine.
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Trace Amine-Associated Receptor 1 (TAAR1): Many simple phenethylamines are agonists at TAAR1, an intracellular receptor that modulates monoamine transporter function and can trigger monoamine release. This is a highly plausible target.
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Monoamine Transporters (DAT, NET, SERT): The compound could act as a substrate for these transporters, leading to their reversal and subsequent release of dopamine, norepinephrine, and/or serotonin. This would classify it as a monoamine releasing agent.
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Vesicular Monoamine Transporter 2 (VMAT2): Inhibition of VMAT2 can disrupt the storage of monoamines in vesicles, leading to an increase in their cytosolic concentration and subsequent efflux.
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Direct Receptor Agonism/Antagonism: While potent 5-HT₂A agonism is less likely than with methoxy analogs, affinity for other serotonin or dopamine receptor subtypes cannot be ruled out and would require comprehensive screening to determine.
Legal and Safety Considerations
5.1 Legal Status: 2-(2,4,5-Trimethylphenyl)ethanamine is not explicitly scheduled under the Controlled Substances Act in the United States. However, its structural similarity to other controlled phenethylamines could make it subject to the Federal Analogue Act, under which it could be treated as a Schedule I substance if intended for human consumption. The legal status of phenethylamine derivatives can vary significantly by jurisdiction and is subject to change.
5.2 Safety and Toxicology: No toxicological data is available for this compound. As a matter of standard laboratory practice, it should be handled with extreme caution.
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Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.
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Handling: All handling of the pure substance should be done in a well-ventilated fume hood.
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Toxicity Profile (Inferred): Based on the general class of phenethylamines, potential acute effects could include sympathomimetic stimulation (increased heart rate, blood pressure), as well as unpredictable psychoactive and behavioral effects. The potential for neurotoxicity has not been evaluated and should be assumed until proven otherwise.
Conclusion and Future Directions
2-(2,4,5-Trimethylphenyl)ethanamine represents a gap in our current knowledge of phenethylamine chemistry and pharmacology. This guide has established its fundamental chemical identity and, by drawing on data from its isomers and analogs, has provided a robust framework for its future investigation.
The logical next steps for any research program focused on this molecule would be:
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Synthesis and Confirmation: Synthesize the compound using one of the proposed routes and confirm its structure unequivocally using the analytical methods outlined.
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In Vitro Profiling: Conduct a comprehensive receptor binding and functional assay screen, focusing on monoamine transporters, TAAR1, and a panel of serotonin and dopamine receptors.
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In Vivo Evaluation: Should the in vitro data suggest a compelling pharmacological profile, carefully designed in vivo studies in animal models could elucidate its behavioral and physiological effects.
By approaching this novel compound with a combination of predictive science and rigorous experimental validation, the research community can begin to fill this knowledge gap, potentially uncovering a new tool for neuroscience research or a novel scaffold for future drug development.
References
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PubChem. 2-(2,4,5-trimethylphenyl)ethanamine. National Center for Biotechnology Information. Available at: [Link].
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Wikipedia. 3,4,5-Trimethylphenethylamine. Available at: [Link].
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NIST. Ethanone, 1-(2,4,5-trimethylphenyl)-. National Institute of Standards and Technology. Available at: [Link].
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U.S. Environmental Protection Agency. Ethanone, 2-amino-1-(2,4,5-trimethylphenyl)- - Similar Compounds. CompTox Chemicals Dashboard. Available at: [Link].
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González-Ledo, P., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(11), 3299. Available at: [Link].
Sources
- 1. Ethanone, 1-(2,4,5-trimethylphenyl)- [webbook.nist.gov]
- 2. PubChemLite - 2-(2,4,5-trimethylphenyl)ethanamine (C11H17N) [pubchemlite.lcsb.uni.lu]
- 3. 3,4,5-Trimethylphenethylamine - Wikipedia [en.wikipedia.org]
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